molecular formula C17H34O4S B12556084 8-Hexadecanone, 9-[(methylsulfonyl)oxy]- CAS No. 144764-82-9

8-Hexadecanone, 9-[(methylsulfonyl)oxy]-

Cat. No.: B12556084
CAS No.: 144764-82-9
M. Wt: 334.5 g/mol
InChI Key: SXAQZNPZLCZQBU-UHFFFAOYSA-N
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Description

8-Hexadecanone, 9-[(methylsulfonyl)oxy]- is a long-chain aliphatic ketone derivative with a methylsulfonyloxy (-OSO₂CH₃) substituent at the 9th carbon position. The compound features a 16-carbon backbone (hexadecane) with a ketone group at position 8 and a sulfonate ester at position 8. This structural combination imparts unique physicochemical properties, including moderate polarity due to the sulfonate group and hydrophobicity from the aliphatic chain.

Properties

CAS No.

144764-82-9

Molecular Formula

C17H34O4S

Molecular Weight

334.5 g/mol

IUPAC Name

9-oxohexadecan-8-yl methanesulfonate

InChI

InChI=1S/C17H34O4S/c1-4-6-8-10-12-14-16(18)17(21-22(3,19)20)15-13-11-9-7-5-2/h17H,4-15H2,1-3H3

InChI Key

SXAQZNPZLCZQBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)CCCCCCC)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hexadecanone, 9-[(methylsulfonyl)oxy]- typically involves the following steps:

    Starting Material: The synthesis begins with hexadecanone as the starting material.

    Oxidation: The ketone group is introduced at the 8th position through an oxidation reaction.

    Sulfonation: The methylsulfonyl oxy group is introduced at the 9th position through a sulfonation reaction using methylsulfonyl chloride and a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of 8-Hexadecanone, 9-[(methylsulfonyl)oxy]- may involve large-scale oxidation and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Hexadecanone, 9-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methylsulfonyl oxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Hexadecanone, 9-[(methylsulfonyl)oxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Hexadecanone, 9-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methylsulfonyl oxy group can participate in nucleophilic substitution reactions, modifying the structure and function of biomolecules.

Comparison with Similar Compounds

Methyl 9-Oxodecanoate (CAS 2575-07-7)

  • Structure : A 10-carbon chain with a ketone at position 9 and a methyl ester at the terminal carboxyl group.
  • Key Differences :
    • Shorter chain length (C10 vs. C16).
    • Contains an ester (-COOCH₃) instead of a sulfonate ester (-OSO₂CH₃).
    • Higher polarity due to the ester group compared to the aliphatic chain of the target compound.
  • Applications : Used as a reference standard in analytical chemistry and lipid research .

Tesaglitazar (CAS 251565-85-2)

  • Structure: A benzenepropanoic acid derivative with a 4-[(methylsulfonyl)oxy]phenyl group.
  • Key Differences :
    • Aromatic ring system vs. aliphatic chain.
    • Sulfonate ester attached to a phenyl ring, enhancing electron-withdrawing effects and reactivity in substitution reactions.
  • Applications : Pharmacological agent for type 2 diabetes, indicating the methylsulfonyloxy group’s role in modulating biological activity .

9-Thiatridecanoic Acid Methyl Ester and Sulfoxy Derivatives

  • Structure : Sulfur-containing fatty acid derivatives with thioether (-S-) or sulfoxide (-SO-) groups.
  • Key Differences :
    • Sulfur integrated into the carbon backbone vs. sulfonate ester as a side chain.
    • Sulfur oxidation states (sulfoxide vs. sulfonate) influence polarity and stability.
  • Applications : Studied for enzymatic desaturation and as intermediates in lipid biochemistry .

Hexahydrocannabiphorol (Item No. 36347)

  • Structure: A synthetic cannabinoid analog with a hydroxylated aliphatic chain.
  • Key Differences :
    • Hydroxyl (-OH) group instead of sulfonate ester.
    • Shorter chain (C9 vs. C16) with cyclic modifications.
  • Applications : Research standard for forensic and pharmacological studies .

Comparative Data Table

Compound Name Functional Groups Chain Length Key Properties Applications
8-Hexadecanone, 9-[(methylsulfonyl)oxy]- Ketone, Sulfonate ester C16 Moderate polarity, hydrophobic Synthetic intermediate (inferred)
Methyl 9-Oxodecanoate Ketone, Ester C10 High polarity, volatile Analytical reference
Tesaglitazar Carboxylic acid, Sulfonate Aromatic Electron-withdrawing, bioactive Diabetes treatment
9-Thiatridecanoic Acid Derivatives Thioether, Sulfoxide C13 Variable oxidation states Lipid biochemistry

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